molecular formula C9H21Si B14752914 Dibutyl-methyl-silane

Dibutyl-methyl-silane

Cat. No.: B14752914
M. Wt: 157.35 g/mol
InChI Key: QXVXKJMHIFAYBZ-UHFFFAOYSA-N
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Description

Dibutyl-methyl-silane (C₉H₂₂Si) is an organosilicon compound characterized by a silicon atom bonded to two butyl groups and one methyl group. This structure confers unique physicochemical properties, such as hydrophobicity, thermal stability, and reactivity with oxygen or halogens. Organosilicon compounds are widely used in polymer synthesis, surface coatings, and as precursors in semiconductor manufacturing due to their tunable reactivity and stability .

Properties

Molecular Formula

C9H21Si

Molecular Weight

157.35 g/mol

InChI

InChI=1S/C9H21Si/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3

InChI Key

QXVXKJMHIFAYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

DIBUTYL(METHYL)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically uses a platinum catalyst to facilitate the addition of butyl and methyl groups to the silicon atom .

Industrial Production Methods

Industrial production of DIBUTYL(METHYL)SILANE often involves the reaction of dichlorosilane with butyl and methyl Grignard reagents. This method allows for the efficient production of the compound with high purity. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

DIBUTYL(METHYL)SILANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIBUTYL(METHYL)SILANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIBUTYL(METHYL)SILANE involves its ability to form stable bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. This interaction is crucial in applications such as surface modification and polymer synthesis .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Chemical Properties

The following table compares key structural and chemical properties of dibutyl-methyl-silane (inferred from analogous compounds) with related silanes:

Compound Molecular Formula Molecular Weight Functional Groups Reactivity
This compound* C₉H₂₂Si ~158.4 g/mol Si–C (butyl, methyl) Hydrolysis-resistant; oxidizes slowly
Methylsilane (CAS 992-94-9) CH₆Si 46.14 g/mol Si–CH₃ Pyrophoric; reacts violently with air
Dimethyldichlorosilane C₂H₆Cl₂Si 129.06 g/mol Si–CH₃, Si–Cl Hydrolyzes to HCl and siloxanes
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 g/mol Si–O–Si, Si–CH₃ Stable; inert under standard conditions

Research Findings and Data Gaps

Stability and Reactivity

  • Thermal Stability : Alkyl-substituted silanes like this compound exhibit higher thermal stability compared to chlorinated silanes (e.g., dimethyldichlorosilane decomposes at ~300°C, while hexamethyldisiloxane remains stable up to 400°C) .
  • Hydrolysis Resistance : The presence of bulky butyl groups in this compound likely reduces hydrolysis rates compared to smaller alkyl or chlorinated silanes .

Market and Industrial Relevance

  • Methylsilane : Global market driven by electronics manufacturing, with Asia-Pacific dominating production ().
  • Dimethyldichlorosilane : Annual production exceeds 1 million tons, primarily for silicone polymers .

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